molecular formula C14H21N3O7S B13749729 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium CAS No. 112997-70-3

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium

Cat. No.: B13749729
CAS No.: 112997-70-3
M. Wt: 375.40 g/mol
InChI Key: ZYOXGNXCBDWBMI-UHFFFAOYSA-N
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Description

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium is a complex organic compound with the molecular formula C16H23N3O7S. This compound is known for its unique chemical structure, which includes an acetylsulfamoyl group and an anilino group attached to a 4-oxobutanoate backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium typically involves the reaction of aniline derivatives with acetylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 4-oxobutanoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetylsulfamoyl group to an amine group.

    Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated anilino derivatives.

Scientific Research Applications

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium involves its interaction with specific molecular targets in biological systems. The acetylsulfamoyl group can form hydrogen bonds with enzymes and proteins, affecting their activity. The anilino group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium
  • 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium

Uniqueness

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

112997-70-3

Molecular Formula

C14H21N3O7S

Molecular Weight

375.40 g/mol

IUPAC Name

4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium

InChI

InChI=1S/C12H14N2O6S.C2H7NO/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;3-1-2-4/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);4H,1-3H2

InChI Key

ZYOXGNXCBDWBMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].C(CO)[NH3+]

Origin of Product

United States

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